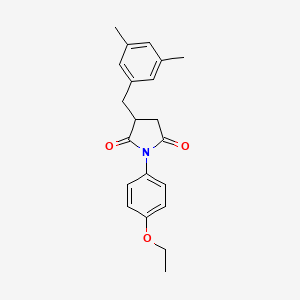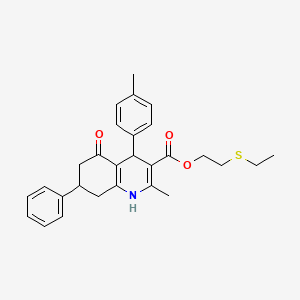
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as DMEM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrrolidinedione family and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anticancer activity, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit antioxidant and anti-inflammatory properties. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been found to modulate the expression of genes involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is also relatively stable and can be stored for long periods of time without degradation. However, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione does have some limitations for use in lab experiments. It is a relatively new compound, and its full range of biological effects is not yet fully understood. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione can be toxic at high concentrations, which may limit its use in certain types of experiments.
未来方向
There are several potential directions for future research on 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One promising area of research is the development of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione and to identify the optimal dosage and administration methods for use in cancer treatment. In addition, further research is needed to explore the potential applications of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of new synthesis methods for 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may lead to improved yields and lower costs, making it more accessible for use in scientific research.
合成方法
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. One common method for synthesizing 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzylamine with ethyl 4-bromobenzoate in the presence of a base, followed by cyclization of the resulting intermediate with maleic anhydride. This reaction produces 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione as a white crystalline powder with a high purity.
科学研究应用
3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is in the field of cancer research. 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 3-(3,5-dimethylbenzyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer therapeutic agent.
属性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-25-19-7-5-18(6-8-19)22-20(23)13-17(21(22)24)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSMZWAMPHSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)
![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)